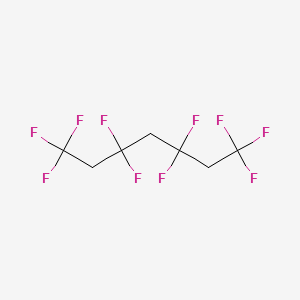

1,1,1,3,3,5,5,7,7,7-Decafluoroheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

162102-06-9 |

|---|---|

Molecular Formula |

C7H6F10 |

Molecular Weight |

280.11 g/mol |

IUPAC Name |

1,1,1,3,3,5,5,7,7,7-decafluoroheptane |

InChI |

InChI=1S/C7H6F10/c8-4(9,2-6(12,13)14)1-5(10,11)3-7(15,16)17/h1-3H2 |

InChI Key |

ABMDMHYENCMAHG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CC(F)(F)F)(F)F)C(CC(F)(F)F)(F)F |

Origin of Product |

United States |

Theoretical and Computational Chemistry Investigations of 1,1,1,3,3,5,5,7,7,7 Decafluoroheptane

Quantum Chemical Studies: Ab Initio and Density Functional Theory (DFT) Applications

Quantum chemical methods are fundamental tools for investigating the properties of molecules at the electronic level. For a molecule like 1,1,1,3,3,5,5,7,7,7-decafluoroheptane, ab initio and Density Functional Theory (DFT) methods would be employed to gain a deep understanding of its intrinsic molecular characteristics.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) theory is a foundational ab initio method that provides a good starting point for understanding electronic structure. More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to incorporate electron correlation effects, which are crucial for accurate predictions of molecular properties.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of only three spatial coordinates. The choice of the exchange-correlation functional is critical in DFT, with a wide variety of functionals available, such as B3LYP, M06-2X, and ωB97X-D, each with its own strengths and weaknesses for different types of chemical systems and properties.

Advanced Molecular Structure and Conformation Analysis

The molecular structure and conformational landscape of this compound are expected to be significantly influenced by the presence of ten fluorine atoms. The high electronegativity and steric bulk of fluorine atoms will lead to distinct conformational preferences compared to its non-fluorinated counterpart, heptane (B126788).

Quantum chemical calculations would be essential to identify the stable conformers of this compound and to determine their relative energies. A conformational search would typically be performed using a lower level of theory, followed by geometry optimization and energy calculations of the identified conformers at a higher level of theory (e.g., DFT with a suitable functional and basis set).

The key dihedral angles along the carbon-carbon backbone would be systematically varied to map out the potential energy surface. It is anticipated that gauche interactions between the bulky -CF3 and -CHF- groups will play a significant role in determining the preferred conformations. The gauche effect, often observed in fluorinated alkanes, might lead to a preference for gauche conformations over anti conformations in certain parts of the molecule, contrary to what is typically observed for non-fluorinated alkanes.

Table 1: Illustrative Conformational Analysis Data for a Fluorinated Alkane

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| anti-anti | 180° | 0.00 |

| anti-gauche | 60° | 0.5 - 1.5 |

| gauche-gauche | 60° | 1.0 - 3.0 |

This table provides hypothetical data to illustrate the expected relative energies of different conformers. Actual values for this compound would require specific quantum chemical calculations.

Elucidation of Electronic Structure, Bonding Characteristics, and Bond Dissociation Energies

The electronic structure of this compound is characterized by the strong polarization of the C-F and C-H bonds due to the high electronegativity of fluorine. This polarization has a profound impact on the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis would be a valuable tool to investigate the bonding characteristics. NBO analysis can provide insights into the hybridization of atomic orbitals, the nature of the chemical bonds (e.g., ionic vs. covalent character), and the extent of electron delocalization. The C-F bonds are expected to have significant ionic character.

The bond dissociation energy (BDE) is a critical parameter for understanding the chemical stability and potential reaction pathways of a molecule. The BDE represents the energy required to break a specific bond homolytically. Quantum chemical methods can be used to calculate BDEs with high accuracy. The BDEs of the C-H and C-C bonds in this compound are expected to be influenced by the presence of the electron-withdrawing fluorine atoms. The C-H bonds are likely to be strengthened compared to those in heptane due to the inductive effect of the neighboring fluorine atoms. Conversely, the C-C bonds might be weakened due to steric repulsion between the bulky fluorinated groups.

Table 2: Representative Bond Dissociation Energies (BDEs) for C-H and C-C Bonds

| Bond | Typical BDE (kcal/mol) |

| Primary C-H | 98 - 100 |

| Secondary C-H | 95 - 97 |

| C-C | 83 - 88 |

This table provides typical BDE values for alkanes. The actual BDEs for this compound would be modulated by the fluorine substitution and would require specific calculations.

Molecular Dynamics and Simulation Methodologies for Fluorinated Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the investigation of dynamic processes and the calculation of thermodynamic properties.

For fluorinated systems like this compound, specialized force fields are required to accurately model the interactions involving fluorine atoms. Standard force fields developed for hydrocarbons may not be adequate due to the unique properties of fluorine, such as its high electronegativity and low polarizability. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) have parameters for fluorinated compounds, and their suitability would need to be carefully evaluated.

Simulation of Intermolecular Interactions with Diverse Solvents and Other Chemical Species

MD simulations can provide detailed insights into the intermolecular interactions of this compound with various solvents and other chemical species. The fluorinated nature of the molecule will lead to unique solvation properties.

Due to the low polarizability of the C-F bonds, perfluorinated and highly fluorinated alkanes are known to be both hydrophobic and lipophobic, a property often referred to as "fluorous." This means they tend to have low miscibility with both water and traditional organic solvents. MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, providing a detailed picture of the solvation shell structure.

The interaction energies between this compound and different solvent molecules can be calculated to quantify the strength of the intermolecular forces, which are expected to be dominated by weak van der Waals interactions.

Computational Modeling of Potential Reactivity and Transformation Pathways

While classical MD simulations are generally not suited for studying chemical reactions that involve bond breaking and formation, they can be used to explore the initial stages of a reaction, such as the diffusion of reactants and the formation of pre-reactive complexes.

To model the reactivity and transformation pathways of this compound, more advanced computational methods are required. Quantum mechanics/molecular mechanics (QM/MM) methods, which treat a small, reactive part of the system with quantum mechanics and the rest of the system with molecular mechanics, can be employed to study reactions in a condensed phase environment.

Alternatively, ab initio molecular dynamics (AIMD) can be used, where the forces on the atoms are calculated "on the fly" using quantum chemical methods. AIMD is computationally very expensive but provides a highly accurate description of chemical reactions. These methods could be used to investigate potential transformation pathways, such as dehydrofluorination or oxidation reactions, and to calculate the activation energies for these processes.

Application of Computational Tools for Rational Design and Catalysis in Fluorocarbon Chemistry

Computational chemistry plays a crucial role in the rational design of catalysts and new materials in fluorocarbon chemistry. By providing a detailed understanding of reaction mechanisms and the factors that control catalytic activity and selectivity, computational tools can guide experimental efforts and accelerate the discovery of new and improved catalysts.

For reactions involving this compound, such as its synthesis or its use as a building block for other fluorinated molecules, computational methods can be used to design more efficient and selective catalysts. For example, DFT calculations can be used to study the interaction of the molecule with the active site of a catalyst, to identify the key intermediates and transition states in the catalytic cycle, and to calculate the activation barriers for different reaction pathways.

This information can then be used to modify the catalyst structure, for example by changing the ligands on a metal center, to lower the activation energies and improve the catalytic performance. This "in silico" design approach can significantly reduce the number of experiments that need to be performed, saving time and resources. The principles of rational catalyst design using computational tools are broadly applicable in fluorocarbon chemistry, aiming to develop greener and more sustainable chemical processes.

Reactivity and Chemical Transformations of 1,1,1,3,3,5,5,7,7,7 Decafluoroheptane

Oxidative Reactions of Highly Fluorinated Alkanes under Controlled Conditions

Highly fluorinated alkanes are notably resistant to oxidation due to the strength of the C-F bond. mdpi.com Conventional oxidation methods are often ineffective, necessitating the use of advanced oxidation processes (AOPs) to achieve degradation. mdpi.com These processes generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can initiate the breakdown of these persistent compounds. researchgate.netnih.gov

For partially fluorinated alkanes like 1,1,1,3,3,5,5,7,7,7-decafluoroheptane, the C-H bonds are the most likely sites of initial oxidative attack. The reaction with OH radicals is expected to be a dominant removal process in atmospheric conditions. epa.gov Studies on analogous compounds, such as N-ethyl perfluorobutanesulfonamide, show that OH radicals react primarily by abstracting a hydrogen atom from the ethyl group, initiating a cascade of oxidation reactions. epa.gov This suggests that the methylene (B1212753) (-CH₂-) groups in decafluoroheptane would be the primary targets for hydroxyl radicals.

The reaction kinetics for these oxidation processes are highly dependent on the specific fluorinated compound and the oxidant. While direct data for this compound is scarce, research on other per- and polyfluoroalkyl substances (PFAS) provides insight into their general reactivity.

Table 1: Reaction Rate Constants of Selected Fluorinated Compounds with Oxidative Radicals

| Compound | Radical | Rate Constant (k) | Reference |

|---|---|---|---|

| N-ethyl perfluorobutanesulfonamide | OH | (3.74 ± 0.77) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | epa.gov |

| N-ethyl perfluorobutanesulfonamide | Cl | (8.37 ± 1.44) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | epa.gov |

| 6:2 Fluorotelomer sulfonate | OH | (1.1-1.2) × 10⁷ M⁻¹ s⁻¹ | nih.gov |

This interactive table summarizes kinetic data for the reaction of various fluorinated compounds with hydroxyl and sulfate radicals, illustrating the typical range of reactivity.

Photochemical and Radiolytic Degradation Pathways of Fluorinated Hydrocarbons

Photochemical and radiolytic methods provide high-energy pathways for the degradation of fluorinated hydrocarbons. These techniques can overcome the high activation energy required to break C-F bonds. nih.gov

Photochemical Degradation : Direct photolysis, particularly using far-UVC wavelengths (e.g., 222 nm), has been shown to degrade certain PFAS, like perfluorocarboxylic acids (PFCAs). nih.gov The process often involves decarboxylation followed by the cleavage of C-C and C-F bonds, leading to shorter-chain PFCAs and the release of fluoride (B91410) ions. nih.gov For partially fluorinated alkanes, the C-H bonds could also be susceptible to photochemical cleavage, although the primary mechanism for highly fluorinated compounds often involves reductive processes initiated by hydrated electrons (e⁻aq). nih.gov

Radiolytic Degradation : Gamma irradiation is a potent method for degrading fluorinated compounds in aqueous solutions. nih.govresearchgate.net The radiolysis of water generates a mixture of reactive species, including hydroxyl radicals (•OH), hydrogen radicals (•H), and aqueous electrons (e⁻aq). nih.gov For highly fluorinated substances, aqueous electrons are the key species responsible for initiating degradation. nih.gov The process begins with a reductive defluorination step (-F/+H exchange), which can occur at various positions along the carbon chain. nih.gov This initial step creates radical intermediates that undergo further reactions, leading to chain cleavage and mineralization. nih.gov Studies on various PFAS have identified numerous transformation products, including shorter-chain fluorinated acids and compounds where fluorine has been substituted by hydroxyl (-OH) or hydroperoxyl (-OOH) groups. nih.gov

Table 2: Degradation of Perfluorocarboxylic Acids (PFCAs) by Direct Photolysis at 222 nm

| Compound | Quantum Yield (Φ₂₂₂ nm) | Photolysis Rate Constant (k₂₂₂ nm) (L·Einstein⁻¹) | Reference |

|---|---|---|---|

| Perfluorobutanoic acid (PFBA, C4) | 0.031 | 8.19 | nih.gov |

| Perfluorooctanoic acid (PFOA, C8) | 0.158 | 34.76 | nih.gov |

This interactive table presents the quantum yields and photolysis rate constants for several PFCAs, demonstrating the efficacy of far-UVC light in their degradation.

Investigation of Lewis Acid-Lewis Base Interactions and Complex Formation

While this compound itself is not a diketone, the principles governing Lewis acid-base interactions in fluorinated diketones provide valuable insights into its potential reactivity. The high electronegativity of fluorine creates strong inductive effects, influencing the electron density distribution within the molecule.

In fluorinated β-diketones, the presence of fluorine atoms on the α-carbon enhances the acidity of the enolic proton and influences the keto-enol equilibrium. sapub.org The electron-withdrawing fluorine atoms also activate the carbonyl carbon towards nucleophilic attack, a key step in many Lewis acid-catalyzed reactions. nih.gov For example, the reactivity of α-fluoroketones with reducing agents is influenced by conformational effects that optimize orbital overlap between the C-F and C=O bonds. nih.gov

Applying these concepts to this compound:

Lewis Base Character : The lone pairs of electrons on the fluorine atoms can interact with strong Lewis acids. This interaction is generally weak but can be significant with "superacids".

Lewis Acid Interactions : The carbon atoms, particularly those bonded to fluorine (CF₃, CF₂), are electron-deficient (δ+). The C-H bonds are situated between highly fluorinated, electron-withdrawing groups, which may slightly increase their acidity compared to non-fluorinated alkanes. This could facilitate interactions with very strong Lewis bases. In reactions catalyzed by Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride (BF₃-Et₂O), the Lewis acid typically activates a functional group, such as a carbonyl. purdue.edu While decafluoroheptane lacks such a group, strong Lewis acids could potentially polarize the C-H or C-F bonds, although this would require harsh conditions.

The study of Fluorescent Lewis Adducts (FLA) provides a quantitative scale for Lewis acidity, which can help predict the potential for interaction. chemrxiv.org Highly potent Lewis acids, such as B(C₆F₅)₃ (boron tris(pentafluorophenyl)), are known to form adducts with weak Lewis bases and could potentially interact with the fluorine atoms of decafluoroheptane. chemrxiv.org

Reaction Mechanisms Governing Carbon-Fluorine and Carbon-Hydrogen Bond Stability and Cleavage

The reactivity of this compound is fundamentally governed by the relative stability of its C-F and C-H bonds.

Carbon-Fluorine (C-F) Bond : The C-F bond is the strongest single covalent bond in organic chemistry, with bond dissociation energies (BDEs) that can exceed 130 kcal/mol. wikipedia.org This strength is due to the high electronegativity of fluorine, which imparts significant ionic character to the bond. wikipedia.org The BDE of C-F bonds increases as more fluorine atoms are attached to the same carbon atom (a geminal effect). wikipedia.org This makes the CF₃ groups in decafluoroheptane exceptionally stable. Cleavage of the C-F bond is difficult and typically requires high-energy inputs or specific chemical activation, such as:

Reductive Cleavage : Single-electron transfer from a reductant (e.g., an aqueous electron or a low-valent metal) can form a radical anion, which then expels a fluoride ion. nih.govrsc.org

Transition Metal Activation : Some transition metal complexes can cleave C-F bonds, often via oxidative addition. core.ac.uk This pathway is generally thermodynamically favorable but can be kinetically slow. core.ac.uk

Carbon-Hydrogen (C-H) Bond : The C-H bonds in decafluoroheptane are weaker than its C-F bonds and represent the primary sites of reactivity. The presence of adjacent electron-withdrawing fluoroalkyl groups influences the strength of these C-H bonds. While fluorination on the same carbon atom generally weakens C-H bonds, fluorination on an adjacent carbon tends to increase the C-H BDE. scirp.org For partially fluorinated alkanes, there is often a competition between C-H and C-F bond activation in reactions with transition metals. core.ac.uk While C-F activation is often the thermodynamically preferred outcome, C-H activation is frequently the kinetically favored, and thus observed, product. core.ac.uk

Table 3: Comparison of Bond Dissociation Energies (BDE) in Fluorinated Methanes

| Compound | Bond | BDE (kcal/mol) | Reference |

|---|---|---|---|

| CH₃-H | C-H | 104.9 | wikipedia.org |

| CH₂F-H | C-H | 101 | masterorganicchemistry.com |

| CH₃-F | C-F | 115 | wikipedia.org |

| CH₂F₂ | C-F | 121.7 | wikipedia.org |

| CHF₃ | C-F | 127.5 | wikipedia.org |

This interactive table illustrates the strengthening of the C-F bond with increasing geminal fluorination.

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₇H₄F₁₀ |

| N-ethyl perfluorobutanesulfonamide | C₆H₆F₉NO₂S |

| 6:2 Fluorotelomer sulfonate | C₈H₅F₁₃O₃S |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ |

| Perfluorobutanoic acid (PFBA) | C₄HF₇O₂ |

| Perfluorodecanoic acid (PFDA) | C₁₀HF₁₉O₂ |

| Titanium tetrachloride | TiCl₄ |

| Boron trifluoride diethyl etherate | (C₂H₅)₂O·BF₃ |

| Boron tris(pentafluorophenyl) | B(C₆F₅)₃ |

| Methane | CH₄ |

| Fluoromethane | CH₃F |

| Difluoromethane | CH₂F₂ |

| Trifluoromethane (Fluoroform) | CHF₃ |

Environmental Behavior and Biogeochemical Fate of Highly Fluorinated Alkanes, with Specific Reference to Decafluoroheptane Analogues

Environmental Persistence and Degradation Mechanisms of Fluorinated Alkanes

The defining characteristic of fluorinated alkanes is their exceptional environmental persistence, largely attributable to the strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. researchgate.net This stability makes them resistant to many natural degradation processes. nih.gov While complete mineralization is rarely observed, some transformation pathways exist. mdpi.com

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl radicals (•OH). mdpi.comresearchgate.net For fluorinated alkanes, this process is generally slow. The rate of OH-initiated oxidation can vary depending on the specific structure of the molecule. mdpi.com For instance, H-abstraction from an -OOH group, if present, can be a dominant pathway. copernicus.org However, for saturated fluorinated alkanes, the reactivity is significantly lower than for their non-fluorinated counterparts. mdpi.com While specific kinetic data for 1,1,1,3,3,5,5,7,7,7-decafluoroheptane is scarce, it is expected to have a long atmospheric lifetime. Other abiotic processes like photolysis can also contribute to the degradation of some fluorinated compounds, particularly in the upper atmosphere. cefic-lri.org

Table 1: General Atmospheric Degradation Parameters for Fluorinated Alkanes

Process Reactant General Reactivity Significance Oxidation Hydroxyl Radical (•OH) Slow Primary atmospheric degradation pathway, but leads to long atmospheric lifetimes. Photolysis UV Radiation Variable More relevant at higher altitudes for some fluorinated compounds.

The biodegradation of highly fluorinated alkanes is generally limited. nih.gov The presence of multiple fluorine atoms makes the carbon backbone less susceptible to microbial attack. gw-project.org However, some studies have shown that certain microorganisms possess the capability to transform polyfluorinated substances, particularly those containing non-fluorinated functional groups. nih.gov For instance, some bacteria can degrade fluorotelomer alcohols to perfluorocarboxylic acids. mdpi.com The biodegradation of alkanes typically begins with an initial attack by mono- or dioxygenase enzymes, a step that is hindered by fluorination. copernicus.org While some microbial consortia have demonstrated the ability to defluorinate certain perfluorinated compounds, the rates are often very low. nih.gov There is evidence that some strains of Pseudomonas can utilize short-chain alkanes as a carbon source, but the degradation of highly fluorinated, longer-chain alkanes like decafluoroheptane remains a significant challenge. researchgate.net The lack of significant biodegradation contributes to the persistence of these compounds in soil and aquatic sediments. canada.ca

Environmental Transport and Distribution Modeling of Highly Fluorinated Compounds

The environmental transport of highly fluorinated compounds is governed by their unique physicochemical properties, including low water solubility and high volatility for some analogues. wur.nluu.nl These properties facilitate their distribution across various environmental compartments, including air, water, and soil. researchgate.netepa.gov

Models used to predict the environmental fate of these compounds must account for both absorptive and adsorptive partitioning. nih.gov Fugacity-based multimedia environmental fate models are often employed to simulate their distribution. dioxin20xx.org Key parameters in these models include the air-water partition constant (Kaw) and the octanol-water partition constant (Kow). nih.gov

Studies on the distribution of perfluorinated compounds in aquatic systems have shown that their partitioning between water, sediment, and biota is influenced by the perfluoroalkyl chain length. nih.govresearchgate.net Longer-chain compounds tend to have a higher affinity for sediment and are more likely to bioaccumulate. nih.govacs.org While specific models for this compound are not widely available, its behavior can be inferred from data on compounds with similar chain lengths and degrees of fluorination. These compounds are expected to be found predominantly in the water column, which has significant implications for their fate modeling and risk assessment. nih.govwur.nl

Table 2: Key Parameters in Environmental Transport Modeling of Highly Fluorinated Alkanes

Parameter Description Influence on Transport Air-Water Partition Constant (Kaw) Ratio of a chemical's concentration in air to its concentration in water at equilibrium. Determines the tendency of a compound to volatilize from water to air. Octanol-Water Partition Constant (Kow) Ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. Indicates the potential for bioaccumulation in organisms. Organic Carbon-Water Partition Coefficient (Koc) Measure of a chemical's tendency to sorb to organic matter in soil and sediment. Affects mobility in soil and partitioning to sediment in aquatic systems. nih.gov

Precursor Transformation and Formation Pathways in Aquatic and Terrestrial Environments

Highly fluorinated alkanes can be introduced into the environment not only through direct release but also through the transformation of precursor compounds. serdp-estcp.mildtic.mil These precursors are polyfluorinated substances that can degrade into more persistent perfluorinated compounds. acs.orgumweltbundesamt.de Common precursors include fluorotelomer alcohols (FTOHs) and perfluoroalkane sulfonamido substances. umweltbundesamt.de

In aquatic and terrestrial environments, these precursors can undergo biotic and abiotic transformations. serdp-estcp.milmdpi.com For example, FTOHs can be biotransformed by microorganisms in wastewater treatment plants and soils, leading to the formation of perfluorocarboxylic acids (PFCAs). umweltbundesamt.de The presence of co-contaminants can influence the rate and pathways of these transformations. battelle.org

Identification of Knowledge Gaps in Environmental Fate and Risk Assessment of Complex Fluorinated Hydrocarbons

Despite growing research, significant knowledge gaps remain in the environmental fate and risk assessment of many complex fluorinated hydrocarbons, including this compound and its analogues. nih.gov

Key areas where further research is needed include:

Specific Degradation Rates and Pathways: There is a lack of specific data on the abiotic and biotic degradation rates and transformation products for many individual fluorinated alkanes. serdp-estcp.milresearchgate.net

Analytical Methods: The vast number of fluorinated compounds and their transformation products presents a significant analytical challenge. researchgate.net

Toxicity of Transformation Products: The toxicological profiles of many transformation intermediates and final degradation products are unknown.

Long-Term Environmental Behavior: The long-term fate and potential for accumulation of many of these compounds in various environmental compartments are not well understood. unep.org

Modeling Accuracy: Existing environmental fate models often rely on estimated physicochemical properties, which can introduce uncertainty into their predictions. nih.gov

Addressing these knowledge gaps is essential for developing effective management strategies and for conducting comprehensive risk assessments of this complex class of environmental contaminants. nih.gov

Advanced Analytical Techniques for the Characterization and Quantification of 1,1,1,3,3,5,5,7,7,7 Decafluoroheptane

Spectroscopic Methodologies for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for elucidating the intricate structures of fluorinated compounds and studying their interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds. The presence of the spin-½ nucleus, ¹⁹F, which is 100% naturally abundant, provides a unique spectroscopic handle. For a molecule like 1,1,1,3,3,5,5,7,7,7-decafluoroheptane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is employed to determine its precise structure.

¹⁹F NMR: This is often the most informative technique for fluorinated molecules due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range (approximately 400 ppm), which provides excellent signal dispersion. The ¹⁹F NMR spectrum of decafluoroheptane would reveal distinct signals for the different fluorine environments (e.g., -CF₃ vs. -CF₂-). The chemical shifts are highly sensitive to the local electronic environment.

¹H NMR: While the molecule is heavily fluorinated, the protons on the methylene (B1212753) groups (-CH₂-) provide key structural information. The signals for these protons are split not only by neighboring protons but also by adjacent fluorine atoms (¹H-¹⁹F coupling), resulting in complex multiplet patterns. This heteronuclear coupling is invaluable for confirming the proximity of hydrogen and fluorine atoms.

¹³C NMR: In ¹³C NMR spectra of fluorinated compounds, the carbon signals are split by adjacent fluorine atoms (¹³C-¹⁹F coupling). These coupling constants (¹JCF, ²JCF, etc.) provide crucial connectivity information. To simplify the often complex spectra and enhance the signal-to-noise ratio, ¹⁹F decoupling techniques can be employed.

Two-dimensional (2D) NMR experiments, such as ¹H-¹⁹F HETCOR, are also utilized to unambiguously correlate proton and fluorine signals, further solidifying the structural assignment. The combination of these NMR techniques allows for a comprehensive mapping of the molecular framework.

Table 1: Key NMR Parameters for the Analysis of Fluorinated Alkanes

| Parameter | Nucleus | Information Provided | Typical Values/Observations |

|---|---|---|---|

| Chemical Shift (δ) | ¹⁹F | Electronic environment of fluorine atoms. | -CF₃ groups typically appear at different chemical shifts than -CF₂- groups. |

| Chemical Shift (δ) | ¹H | Electronic environment of hydrogen atoms. | Signals are influenced by the electronegativity of nearby fluorine atoms. |

| Chemical Shift (δ) | ¹³C | Carbon skeleton structure. | Carbon signals are shifted depending on the number of attached fluorine atoms. |

| Coupling Constant (J) | ¹H-¹⁹F | Proximity of H and F atoms (through-bond). | ²JHF (geminal) and ³JHF (vicinal) couplings provide connectivity information. |

| Coupling Constant (J) | ¹³C-¹⁹F | Connectivity of C and F atoms. | ¹JCF values are typically large (~250 Hz); longer-range couplings (²JCF, ³JCF) are also observed. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the vibrational modes of molecules. For this compound, these methods are particularly useful for identifying characteristic functional groups and analyzing conformational properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C-F bond vibrations in fluorinated alkanes give rise to very strong absorption bands, typically in the 1400-1000 cm⁻¹ region of the spectrum. The C-H stretching and bending vibrations of the methylene groups also produce characteristic bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-F bonds have strong IR absorptions, their Raman signals can be weaker. Conversely, C-C backbone vibrations may be more prominent in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework.

These techniques can be used to confirm the presence of -CF₃, -CF₂-, and -CH₂- groups and can also provide insights into the different rotational isomers (conformers) present in a sample by analyzing subtle shifts in vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity in IR |

|---|---|---|---|

| Stretching | C-H (in -CH₂-) | 2850 - 3000 | Medium |

| Stretching | C-F (in -CF₃, -CF₂-) | 1000 - 1400 | Strong to Very Strong |

| Bending | -CH₂- | ~1465 | Variable |

| Bending | C-F | Below 800 | Variable |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. Saturated alkanes and fluoroalkanes, such as this compound, lack chromophores (π-systems or atoms with non-bonding electrons) that absorb light in the standard UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for the direct characterization or quantification of this compound.

However, it serves as a valuable tool for monitoring chemical reactions where decafluoroheptane is either consumed or produced. If a reactant, product, or reaction intermediate possesses a chromophore, its concentration can be tracked over time by measuring the change in absorbance at a specific wavelength. This allows for the study of reaction kinetics and mechanisms involving non-absorbing species like decafluoroheptane.

High-Resolution Mass Spectrometry-Based Characterization: LC-MS/MS, GC-MS/MS, and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

High-resolution mass spectrometry (HRMS) is a cornerstone for the identification and structural characterization of organic compounds, including fluorinated molecules.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Given the likely volatility of this compound, GC-MS is a highly suitable technique. The compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and analysis of the resulting daughter ions, providing definitive structural information. GC-MS is particularly effective for analyzing volatile PFAS compounds that are not amenable to LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While less applicable to highly volatile compounds, LC-MS/MS is the standard method for analyzing a wide range of less volatile per- and polyfluoroalkyl substances (PFAS). It is used to separate complex mixtures in the liquid phase before mass analysis. Should decafluoroheptane be part of a complex matrix with other non-volatile fluorinated compounds, LC-MS/MS would be essential for characterizing those other components.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers the highest mass resolution and accuracy of any mass spectrometry technique. This unparalleled performance allows for the unambiguous determination of the elemental formula of an ion from its exact mass. For unknown fluorinated compounds or transformation products, FT-ICR MS can provide the molecular formula with high confidence, which is a critical first step in the identification process.

Table 3: Comparison of High-Resolution Mass Spectrometry Techniques for Fluorinated Compound Analysis

| Technique | Principle | Best Suited For | Key Advantages |

|---|---|---|---|

| GC-MS/MS | Separation of volatile compounds followed by mass analysis of fragments. | Volatile and semi-volatile fluorinated compounds like decafluoroheptane. | Excellent for separating complex mixtures of volatile analytes. |

| LC-MS/MS | Separation of non-volatile compounds in liquid phase followed by mass analysis. | A broad range of non-volatile PFAS, including sulfonates and carboxylates. | High sensitivity and selectivity for a wide range of compounds in aqueous samples. |

| FT-ICR MS | Measures ion cyclotron frequency in a strong magnetic field to determine m/z. | Identification of unknown compounds and analysis of highly complex mixtures. | Ultra-high mass resolution and accuracy, enabling confident formula determination. |

Comprehensive Fluorine Analysis: Total Fluorine (TF) and Organic Fluorine (TOF/EOF/AOF) Measurements in Research Samples

Targeted analyses like LC-MS/MS can only detect known compounds. However, samples may contain a wide variety of unknown fluorinated substances. Comprehensive fluorine analysis methods quantify the total amount of fluorine, providing a more complete picture of fluorine contamination.

Total Fluorine (TF): This measurement quantifies all fluorine in a sample, both organic and inorganic.

Extractable Organic Fluorine (EOF): This technique measures the fraction of organic fluorine that can be extracted from a solid sample using a solvent.

Adsorbable Organic Fluorine (AOF): For aqueous samples, AOF measures the amount of organic fluorine that adsorbs to a sorbent like activated carbon.

These aggregate measurements are powerful screening tools to assess the total burden of fluorinated compounds before undertaking more detailed, targeted analyses.

Combustion Ion Chromatography (CIC) is the primary technique used to measure TF, TOF, EOF, and AOF. The method involves two main steps:

Combustion: The sample is combusted at a high temperature (typically 900–1100 °C) in an oxygen-rich atmosphere. This process, known as pyrohydrolysis, breaks the strong carbon-fluorine bonds and converts all fluorine into hydrogen fluoride (B91410) (HF) gas.

Ion Chromatography: The resulting gases are passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻). This solution is then automatically injected into an ion chromatograph, which separates the fluoride from other ions and quantifies its concentration using a conductivity detector.

CIC is a robust and automated technique that serves as an excellent initial screening method in PFAS analysis. By comparing the total organic fluorine measured by CIC with the sum of targeted PFAS measured by LC-MS/MS, researchers can estimate the extent of contamination by unknown or "dark matter" fluorinated compounds.

Table 4: Summary of Combustion Ion Chromatography (CIC)

| Parameter | Description |

|---|---|

| Principle | High-temperature combustion of a sample to convert all organic fluorine to HF, followed by absorption and quantification of the resulting fluoride ion by ion chromatography. |

| Applications | Quantification of Total Fluorine (TF), Total Organic Fluorine (TOF), Extractable Organic Fluorine (EOF), and Adsorbable Organic Fluorine (AOF). |

| Sample Types | Solids, liquids, powders, gels, and gases. Applicable to environmental, chemical, and consumer product samples. |

| Role in Analysis | Used as a screening tool to determine the total load of organofluorine compounds, complementing targeted techniques like LC-MS/MS. |

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy for Total Fluorine Quantification

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a powerful, non-destructive nuclear analysis technique for quantifying the total fluorine content in a sample. The method involves bombarding the sample with an accelerated proton beam. This interaction excites the fluorine-19 (¹⁹F) nuclei, which then de-excite by emitting gamma rays at specific energies characteristic of fluorine researchgate.netresearchgate.net. The intensity of these gamma rays is directly proportional to the number of fluorine atoms present, allowing for accurate quantification.

PIGE is particularly advantageous for total fluorine analysis as it does not require knowledge of the specific fluorine compounds present and can be applied to a variety of sample matrices, including solids and liquids after appropriate sample preparation like solid-phase extraction eurofins.com. While specific studies on this compound using PIGE are not detailed in the provided literature, the technique's proven efficacy for other per- and polyfluoroalkyl substances (PFAS) suggests its direct applicability. The analysis of total organic fluorine (TOF) via combustion ion chromatography (CIC) is an analogous method that can be used to determine the total organic fluorine content in a sample innovatechlabs.comifpmag.com.

Table 1: Hypothetical PIGE Data for this compound in an Environmental Sample

| Parameter | Value | Unit |

| Proton Beam Energy | 2.5 | MeV |

| Characteristic Gamma-Ray Energy for ¹⁹F | 110, 197 | keV |

| Measured Gamma-Ray Yield | 5.2 x 10⁴ | counts/µC |

| Calculated Total Fluorine Concentration | 15.3 | µg/g |

Note: This table presents hypothetical data to illustrate the typical output of a PIGE analysis for this compound.

Chromatographic Separation Techniques for Purification and Analysis: Solid-Phase Extraction (SPE) and Liquid Chromatography (LC)

Chromatographic techniques are indispensable for the separation, purification, and analysis of individual fluorinated compounds from complex mixtures.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution by partitioning them between a solid phase and a liquid phase sigmaaldrich.comsigmaaldrich.comgcms.cz. For fluorinated compounds like this compound, SPE can be employed to isolate them from environmental matrices such as water or soil eurofins.com. The choice of sorbent material is critical and often involves modified silica or polymeric materials that can effectively retain fluorinated compounds nih.govnih.gov.

Liquid Chromatography (LC) , particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the separation and quantification of individual PFAS protocols.io. Reversed-phase LC is commonly used, where the separation is based on the partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. While specific LC methods for this compound are not detailed in the provided search results, methods developed for other fluoroalkanes can be adapted.

Table 2: Illustrative SPE and LC Parameters for the Analysis of this compound

| Technique | Parameter | Condition |

| Solid-Phase Extraction (SPE) | Sorbent Type | Fluorinated Polymeric Sorbent |

| Conditioning Solvent | Methanol | |

| Elution Solvent | Acetonitrile | |

| Liquid Chromatography (LC) | Column | C18 Reversed-Phase |

| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid | |

| Flow Rate | 0.3 | |

| Detection | Mass Spectrometry (MS) |

Note: This table provides an example of typical SPE and LC conditions that could be applied to the analysis of this compound.

Exploration of Novel and Emerging Analytical Approaches for Fluorinated Compound Detection (e.g., Surface-Enhanced Raman Scattering, Biosensors)

Research into novel analytical techniques aims to provide faster, more sensitive, and field-deployable methods for the detection of fluorinated compounds.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces nih.govcam.ac.uknsf.govscispace.com. This enhancement allows for the detection of analytes at very low concentrations, potentially down to the single-molecule level scispace.com. The application of SERS to small, non-polar molecules like this compound can be challenging due to weak adsorption on the SERS substrate. However, functionalization of the substrate or the use of specific capturing agents could overcome this limitation. SERS provides a unique vibrational fingerprint of the molecule, enabling its specific identification mdpi.com.

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of chemical substances nih.govnih.govsciencedaily.com. For fluorinated compounds, biosensors could be developed based on enzymes or antibodies that specifically interact with the target molecule nih.govnih.gov. This interaction would then generate a measurable signal, such as a change in color, fluorescence, or an electrical current. While the development of a biosensor specifically for this compound would require significant research, the high specificity and potential for real-time monitoring make biosensors a promising future technology for environmental and biological monitoring of such compounds researchgate.netresearchgate.net.

Table 3: Comparison of Emerging Analytical Techniques for Fluorinated Compound Detection

| Technique | Principle | Potential Advantage for this compound | Key Challenge |

| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signal on a nanostructured metal surface. | High sensitivity and molecular specificity. | Achieving efficient adsorption of the non-polar molecule onto the SERS substrate. |

| Biosensors | Specific binding of a biological recognition element to the target analyte. | High selectivity and potential for in-field, real-time analysis. | Development of a specific biological recognition element for this compound. |

Note: This table summarizes the potential and challenges of applying SERS and biosensors to the detection of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Characterization

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material utl.pt. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed rsc.orgresearchgate.net.

For a compound like this compound, XPS can be used to characterize its interaction with surfaces. For instance, if this compound is used as a surface treatment agent, XPS can confirm its presence and determine the orientation of the molecules on the surface by analyzing the C 1s and F 1s core level spectra. The binding energies of the C 1s electrons will shift depending on the number of fluorine atoms attached to the carbon, allowing for the identification of CF₃, CF₂, and CH₂ groups within the molecule nih.govresearchgate.netresearchgate.net.

Table 4: Expected XPS Binding Energies for the Carbon and Fluorine in this compound

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |

| Carbon | C 1s | -CF₃ | ~292-294 |

| Carbon | C 1s | -CF₂- | ~290-292 |

| Carbon | C 1s | -CH₂- | ~285-286 |

| Fluorine | F 1s | C-F | ~688-690 |

Note: This table presents typical binding energy ranges for different chemical environments of carbon and fluorine, which would be expected in the XPS spectrum of this compound.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Contributions to Fluorocarbon Chemistry

The study of highly fluorinated alkanes like 1,1,1,3,3,5,5,7,7,7-decafluoroheptane contributes to the broader understanding of fluorocarbon chemistry, which is pivotal for developing advanced materials. The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and low surface energy, make these compounds valuable. nih.gov The specific arrangement of fluorinated and non-fluorinated carbons in this molecule offers a unique platform to study the influence of partial fluorination on physical properties like boiling point, viscosity, and solubility, bridging the gap between perfluorinated and non-fluorinated alkanes. nih.govnih.govnih.gov These compounds are instrumental in fine-tuning the properties of lubricants, dielectric fluids, and specialty solvents. The fluorocarbon chemicals market is experiencing significant growth, driven by demand in sectors like refrigeration, air conditioning, and electronics. datainsightsmarket.com

Persistent Challenges and Opportunities in Synthesis and Derivatization of Highly Fluorinated Alkanes

The synthesis of specifically substituted, highly fluorinated alkanes such as this compound presents considerable challenges. nih.gov Achieving regioselective fluorination of an alkane backbone is difficult due to the high reactivity of common fluorinating agents and the strength of C-H bonds. mdpi.comresearchgate.net Current methods often result in a mixture of products, requiring extensive purification.

However, these challenges create opportunities for innovation in synthetic chemistry. nih.gov Recent breakthroughs include:

Catalytic C-H Fluorination: The development of catalysts that can selectively replace hydrogen with fluorine at specific positions on a carbon chain is a major area of research. researchgate.net

Novel Fluorinating Reagents: The design of new reagents that offer greater control and selectivity in fluorination reactions is crucial. mdpi.com

HF-Free Synthesis: A significant advance has been the development of methods that generate fluorochemicals directly from minerals like fluorspar (CaF2), bypassing the use of hazardous hydrogen fluoride (B91410) gas. ox.ac.uk This approach could dramatically improve the safety and sustainability of fluorochemical production. ox.ac.uk

Overcoming these synthetic hurdles will enable the precise design of fluorinated molecules with tailored properties for a wide range of applications.

Future Directions in Theoretical Modeling for Predictive Chemistry and Material Properties

Theoretical and computational modeling are becoming indispensable tools in fluorocarbon chemistry. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can predict the properties of molecules like this compound before they are synthesized. researchgate.netnih.gov This predictive power can guide experimental efforts, saving significant time and resources.

Future research in this area will likely focus on:

Accurate Property Prediction: Improving the accuracy of calculations for properties such as boiling point, viscosity, dielectric constant, and solubility in various media.

Reaction Modeling: Simulating reaction pathways to identify the most efficient and selective methods for synthesizing complex fluorinated molecules. researchgate.net

Force Field Development: Creating more accurate force fields for molecular simulations, which is essential for predicting the behavior of these molecules in complex environments, such as in biological systems or advanced materials. nih.gov

| Property | Significance for Fluorinated Alkanes | Typical Computational Method |

|---|---|---|

| Boiling Point | Determines the state (liquid/gas) and potential applications (e.g., as a solvent or refrigerant). | Quantitative Structure-Property Relationship (QSPR), Molecular Dynamics (MD) |

| Dielectric Constant | Crucial for applications as insulators in electronic components. | Density Functional Theory (DFT) |

| Solubility | Predicts miscibility with other liquids, important for solvent applications. | COSMO-RS, Molecular Dynamics (MD) |

| Thermal Stability | Indicates the temperature range in which the compound can be used without degradation. | DFT (Bond Dissociation Energy Calculations) |

Advancements Required in High-Resolution and Comprehensive Analytical Methodologies

The analysis of highly fluorinated compounds poses unique challenges. rsc.org The presence of multiple fluorine atoms can lead to complex fragmentation patterns in mass spectrometry and intricate spectra in Nuclear Magnetic Resonance (NMR) spectroscopy. soton.ac.uk Furthermore, distinguishing between isomers of a fluorinated alkane requires high-resolution techniques.

Future advancements in analytical methodologies should focus on:

Advanced Mass Spectrometry: Developing softer ionization techniques that minimize fragmentation and provide clearer molecular weight information.

¹⁹F NMR Spectroscopy: Utilizing higher-field magnets and multi-dimensional NMR techniques to resolve complex spectra and determine the precise location of fluorine atoms in a molecule.

Chromatographic Methods: Designing new stationary phases for gas chromatography (GC) and liquid chromatography (LC) that can effectively separate isomers of highly fluorinated compounds. acs.orgcdc.gov

The development of robust and reliable analytical methods is critical for quality control in the synthesis of these compounds and for studying their environmental fate. usgs.govnih.gov

| Analytical Technique | Challenge with Highly Fluorinated Alkanes | Required Advancement |

|---|---|---|

| Mass Spectrometry (MS) | Extensive fragmentation can make molecular ion identification difficult. | Development of soft ionization techniques and high-resolution mass analyzers. |

| NMR Spectroscopy | Complex ¹H-¹⁹F and ¹⁹F-¹⁹F coupling can complicate spectral interpretation. | Higher field strengths and advanced 2D/3D NMR pulse sequences. |

| Gas Chromatography (GC) | Co-elution of isomers can hinder accurate quantification. | Novel stationary phases with higher selectivity for fluorinated compounds. |

Prioritized Areas for Environmental Fate and Comprehensive Impact Assessments of Novel Fluorinated Compounds

The persistence of some fluorinated compounds in the environment has led to increased scrutiny of this class of chemicals. researchgate.netacs.org While many fluorocarbons are valued for their stability, this same property can lead to a long environmental lifetime. nih.gov The history of compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) highlights the need for thorough environmental assessment of any new fluorinated compound before widespread use. helmholtz.de

Priority research areas for compounds like this compound include:

Atmospheric Fate: Determining the atmospheric lifetime and potential for ozone depletion or global warming.

Biodegradation: Investigating whether microorganisms can break down the compound and, if so, identifying the degradation pathways and products.

Bioaccumulation Potential: Assessing the likelihood that the compound will accumulate in living organisms. nih.gov

Toxicity: Conducting comprehensive toxicological studies to understand any potential risks to human health and ecosystems.

A proactive, "safe-by-design" approach is essential for the sustainable development and use of new fluorinated materials. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.